7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Description
7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS: 82070-49-3) is a bicyclic heterocyclic compound with a fused naphthyridine core. Its molecular formula is C₉H₁₀N₂O₂ (MW: 178.19 g/mol), featuring an ethoxy substituent at the 7-position and a ketone at the 4-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, leveraging its structural rigidity and electron-rich scaffold for target-specific modifications .
Properties
CAS No. |
64942-88-7 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-9-4-3-7-8(13)5-6-11-10(7)12-9/h3-4H,2,5-6H2,1H3,(H,11,12) |
InChI Key |
GJAPDEFZWCTVQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C(=O)CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminonicotinic acid and ethyl iodide.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the naphthyridine ring.
Introduction of Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where the intermediate is treated with an appropriate ethylating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives with different degrees of saturation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Naphthyridine Core
The biological and physicochemical properties of 1,8-naphthyridinone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Ethoxy vs.
- Positional Effects : Substituents at the 5- or 6-position (e.g., methyl or bromine) alter electronic distribution, affecting binding to targets like kinases or DNA repair enzymes.
Key Findings :
- Oxadiazole Derivatives : Compounds like 6e and 6h exhibit potent cisplatin sensitization by disrupting the ATR/CHK1 DNA repair pathway, a property absent in ethoxy/methoxy analogues. The oxadiazole ring enables hydrogen bonding (e.g., with Val170, Glu168 in ATR) and π-π stacking (Trp169), enhancing target engagement .
- Methylidene Derivatives: The exo-methylidene group in 4a introduces electrophilicity, enabling covalent interactions with cellular targets like tubulin, unlike the non-reactive ethoxy group .
Biological Activity
7-Ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 218.26 g/mol
- CAS Number : 68857-75-0
Biological Activities
This compound has been studied for various biological activities, including:
1. Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. In particular:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Case Study : A study demonstrated that derivatives of naphthyridine showed cytotoxic effects on several human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC values ranging from 0.03 to 8.5 μM .
2. Antimicrobial Activity
Naphthyridines have also been reported to possess antimicrobial properties:
- Study Findings : Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents .
3. Neurological Effects
Some studies have explored the neuroprotective effects of naphthyridine derivatives:
- Potential Applications : The ability to modulate neurotransmitter systems may position these compounds as candidates for treating neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : It may inhibit key enzymes involved in tumor progression and microbial growth.
- Induction of Oxidative Stress : The compound can induce oxidative stress in cells, leading to apoptotic pathways in cancer cells.
Comparative Analysis of Naphthyridine Derivatives
The following table summarizes the biological activities of various naphthyridine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
